A Technical Guide to 4-Chloro-1,1-dimethoxybutane: Properties, Synthesis, and Applications
A Technical Guide to 4-Chloro-1,1-dimethoxybutane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is a versatile bifunctional organic compound with significant applications in organic synthesis. Its unique structure, featuring a reactive chloro group and a stable dimethyl acetal, makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its key role as a synthetic intermediate, most notably in the construction of indole ring systems for therapeutic agents.
Core Chemical Properties
4-Chloro-1,1-dimethoxybutane is a colorless liquid characterized by the molecular formula C₆H₁₃ClO₂.[1][2] The presence of both a terminal chlorine atom and a protected aldehyde group (acetal) allows for selective, stepwise reactions, making it a crucial intermediate in multi-step syntheses.
Physicochemical Data
The key physical and chemical properties of 4-Chloro-1,1-dimethoxybutane are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 29882-07-3 | [1][2][3] |
| Molecular Formula | C₆H₁₃ClO₂ | [1][2] |
| Molecular Weight | 152.62 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 120 °C @ 40 mmHg~154 °C @ 760 mmHg168.3 °C @ 760 mmHg | [3][4][5] |
| Density | 1.04 g/cm³~1.025 g/cm³ | [3][4] |
| Refractive Index (n²⁰/D) | 1.4270 - 1.4310 | [3] |
| Solubility | Soluble in chloroform, methanol, and other organic solvents. | [3][4] |
| Storage Conditions | Moisture sensitive; store at 2-8°C under an inert atmosphere. | [3] |
Safety and Hazard Information
This compound is classified as a flammable liquid and requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Classification | GHS Hazard Statement(s) |
| Flammable Liquid | H226: Flammable liquid and vapor[2][5] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[2] |
| Target Organ Toxicity | H335: May cause respiratory irritation[2][5] |
| UN Number | 1993 |
Synthesis and Experimental Protocols
The synthesis of 4-Chloro-1,1-dimethoxybutane is typically achieved through the acetalization of 4-chlorobutyraldehyde. A common and efficient laboratory-scale method involves generating the aldehyde in situ from a stable precursor.
Detailed Synthesis Protocol
The following protocol describes the synthesis of 4-Chloro-1,1-dimethoxybutane (referred to as 4-chlorobutanal dimethyl acetal) from the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid.[3]
Materials:
-
Sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g, 0.475 mol)
-
Sodium carbonate (100 g, 0.950 mol)
-
Deionized Water (500 mL)
-
Methylene dichloride (500 mL)
-
Methanol (96 mL, 2.375 mol)
-
Concentrated sulfuric acid
-
5% Aqueous sodium bicarbonate solution
-
10% Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Aldehyde Generation: To a solution of sodium carbonate (100 g) in water (500 mL) cooled to 5 °C, add the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid (100 g) and stir for 30 minutes. Add methylene dichloride (500 mL) to the reaction mixture and continue stirring for another 30 minutes at 5 °C. The organic layer containing the in situ generated 4-chlorobutyraldehyde is then separated for the next step.
-
Acetalization: Add methanol (96 mL) directly to the separated organic layer and stir the mixture for 15 minutes. With vigorous stirring, add concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature between 25-30 °C.
-
Work-up and Purification: Stir the resulting solution for 3 hours. Filter any solids that form. Wash the filtrate sequentially with 5% aqueous sodium bicarbonate solution (300 mL) and 10% brine solution (500 mL).
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate and concentrate it in vacuo. The crude product is then purified by distillation to yield 4-Chloro-1,1-dimethoxybutane as a colorless liquid.
Chemical Reactivity and Applications in Drug Development
The utility of 4-Chloro-1,1-dimethoxybutane stems from its bifunctional nature. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, while the acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions.[6]
Key Reactions
-
Nucleophilic Substitution: The terminal chlorine can be readily displaced by various nucleophiles, enabling the introduction of amines, azides, thiols, and other functional groups.[1]
-
Reductive Alkylation: It is used in the reductive alkylation of compounds like piperazine derivatives.[3]
-
Fischer Indole Synthesis: This is one of its most significant applications. The compound provides the four-carbon chain required to construct the indole ring, a core structure in many pharmaceuticals.[1]
Role in Fischer Indole Synthesis of Triptans
4-Chloro-1,1-dimethoxybutane is a critical intermediate in the synthesis of triptan-class drugs (e.g., Sumatriptan, Zolmitriptan), which are used to treat migraines.[4][6] The synthesis involves the reaction of an arylhydrazine with the aldehyde functionality of the butane derivative (after deprotection of the acetal) to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole scaffold.
Conclusion
4-Chloro-1,1-dimethoxybutane is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity allow for its effective use in the synthesis of complex molecules, particularly heterocyclic compounds of high biological importance. A thorough understanding of its handling, synthesis, and reaction mechanisms is essential for researchers and professionals engaged in the development of new pharmaceuticals and other fine chemicals.
References
- 1. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 2. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
